
4-(Thiazol-2-yloxy)benzoic acid
Overview
Description
4-(Thiazol-2-yloxy)benzoic acid is a heterocyclic compound featuring a benzoic acid core linked to a thiazole ring via an ether oxygen at the para position. The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule, making it a versatile scaffold in medicinal chemistry and materials science.
Structurally, the molecule’s carboxylic acid group enhances solubility in polar solvents and enables hydrogen bonding, which is critical for interactions in biological systems. Derivatives of this compound have shown promise in drug discovery, particularly as anticancer agents, due to the thiazole ring’s role in modulating enzyme activity and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiazol-2-yloxy)benzoic acid typically involves the reaction of 2-mercaptothiazole with 4-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the chlorobenzoic acid, resulting in the formation of the thiazol-2-yloxy linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-(Thiazol-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted thiazole and benzoic acid derivatives.
Scientific Research Applications
4-(Thiazol-2-yloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-(Thiazol-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can inhibit enzymes such as cyclooxygenase (COX) involved in inflammation.
Pathways Involved: The compound may interfere with the synthesis of prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomers
- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid ():
These isomers differ in the thiazole ring’s attachment position on the benzene ring (ortho vs. meta). The para-substituted 4-(Thiazol-2-yloxy)benzoic acid exhibits superior steric accessibility for intermolecular interactions compared to ortho/meta isomers, which may hinder binding in biological targets .
Functional Group Variations
- However, the methoxy group may reduce solubility in aqueous media .
- 4-(4-(Thiophen-2-yl)thiazol-2-ylamino)-2-hydroxybenzoic acid (): Substitution with a thiophene and amino group introduces additional hydrogen-bonding sites and π-π stacking capabilities, which could enhance binding affinity in enzyme pockets. The hydroxy group at the 2-position further increases acidity (pKa ~2.5–3.0), influencing ionization under physiological conditions .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Compound Name | Molecular Weight | Melting Point (°C) | pKa (Carboxylic Acid) | Key Substituents |
---|---|---|---|---|
This compound | 237.26* | Not reported | ~2.8–3.5 (estimated) | Thiazole-2-oxy (para) |
2-(2-Methylthiazol-4-yl)benzoic acid | 219.26 | 139.5–140 | ~2.5–3.0 | Methylthiazole (ortho) |
4-[4-(4-Methoxyphenyl)thiazol-2-yl]benzoic acid | 311.36 | Not reported | ~3.0–3.5 | Methoxyphenylthiazole (para) |
4-(Thiophen-2-ylamino-thiazol)benzoic acid | 318.37 | Not reported | ~2.5–3.0 | Thiophene, amino, hydroxy |
*Calculated from molecular formula C₁₀H₇NO₃S. Sources: .
Challenges and Limitations
- Solubility: Para-substituted thiazole-oxybenzoic acids exhibit lower aqueous solubility compared to hydroxy- or amino-substituted variants, limiting bioavailability .
- Synthetic Complexity: Multi-step syntheses (e.g., diazotization) reduce yields and scalability, as noted in for azo derivatives (yields ~50–70%) .
Biological Activity
4-(Thiazol-2-yloxy)benzoic acid is a compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in scientific research, supported by relevant data and findings.
1. Overview of Biological Activities
The biological activities of this compound are primarily attributed to its thiazole and benzoic acid moieties. These structural features enable the compound to exhibit various pharmacological effects, including:
- Antioxidant
- Analgesic
- Anti-inflammatory
- Antimicrobial
- Antifungal
- Antiviral
- Neuroprotective
- Cytotoxic effects
2.1 Target Interactions
The compound interacts with various cellular targets, influencing multiple biochemical pathways. The thiazole ring's ability to form hydrogen bonds and π-π interactions with amino acids in enzyme active sites is crucial for its biological activity. This interaction can lead to enzyme inhibition or activation, affecting cellular processes.
2.2 Biochemical Pathways
This compound influences several metabolic pathways. Notably, it interacts with cytochrome P450 enzymes, which are vital for the metabolism of xenobiotics and endogenous compounds. This interaction can modulate drug metabolism and detoxification processes.
3. Cellular Effects
The compound has been shown to affect various types of cells by modulating:
- Cell signaling pathways
- Gene expression
- Cellular metabolism
For instance, it may regulate genes involved in oxidative stress response and inflammation, showcasing its potential as an anti-inflammatory agent.
4.1 Solubility and Transport
This compound exhibits solubility in water, alcohol, and ether, which facilitates its transport across cell membranes via solute carrier (SLC) transporters. This transport mechanism is essential for its distribution within different cellular compartments.
4.2 Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage levels in animal models:
- Low doses : Beneficial effects such as antioxidant and anti-inflammatory activities.
- High doses : Potential cytotoxicity.
5. Subcellular Localization
The biological activity of this compound is influenced by its subcellular localization patterns, which determine its interaction with specific organelles and cellular processes.
7. Applications in Scientific Research
This compound holds promise in various fields:
Field | Application |
---|---|
Chemistry | Building block for synthesizing complex molecules |
Biology | Investigated for antimicrobial, antifungal, and antiviral properties |
Medicine | Explored for anti-inflammatory and anticancer drug development |
Industry | Used in dye production, biocides, and as a chemical intermediate |
8. Case Studies and Research Findings
Recent studies have highlighted the compound's potential in treating inflammatory diseases and certain cancers due to its ability to modulate inflammatory pathways and induce apoptosis in cancer cells.
For example:
- A study demonstrated that low concentrations of this compound significantly reduced pro-inflammatory cytokines in vitro.
- Another research highlighted its cytotoxic effects on specific cancer cell lines, suggesting a pathway for therapeutic development.
Properties
IUPAC Name |
4-(1,3-thiazol-2-yloxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9(13)7-1-3-8(4-2-7)14-10-11-5-6-15-10/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITFLUYWYOYCSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509791 | |
Record name | 4-[(1,3-Thiazol-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56355-20-5 | |
Record name | 4-[(1,3-Thiazol-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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